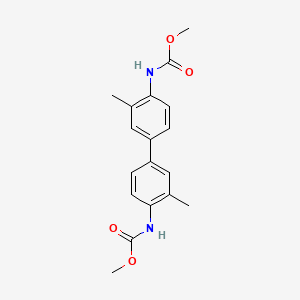
dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate, also known as DDC, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. DDC is a carbamate derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively investigated.
作用機序
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrase, this compound can induce apoptosis in cancer cells and inhibit the growth of fungal species.
Biochemical and Physiological Effects
This compound has been shown to exert several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and inhibition of fungal growth. This compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer agents.
実験室実験の利点と制限
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential to form complexes with metal ions, which can interfere with some assays.
将来の方向性
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has shown promising potential for various applications, including material science, catalysis, and medicine. Future research directions could include the synthesis of new this compound derivatives with improved properties, the investigation of the mechanism of action of this compound in more detail, and the development of new applications for this compound in different fields. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its anticancer or antifungal activity.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields, including material science, catalysis, and medicine. This compound can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively investigated. This compound has shown promising potential as an anticancer and antifungal agent, and future research directions could include the synthesis of new this compound derivatives and the investigation of its mechanism of action in more detail.
合成法
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate can be synthesized using different methods, including the reaction of 4,4'-diaminodiphenylmethane with dimethyl carbonate or phosgene. The reaction of 4,4'-diaminodiphenylmethane with dimethyl carbonate is a green and efficient method that yields high purity this compound.
科学的研究の応用
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has been extensively studied for its potential applications in various fields, including material science, catalysis, and medicine. In material science, this compound has been used as a building block for the synthesis of polyurethane foams, which have excellent mechanical properties. In catalysis, this compound has been used as a ligand for the synthesis of transition metal complexes, which have shown promising catalytic activity.
In medicine, this compound has been investigated for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase. This compound has also been investigated for its potential use as an antifungal agent, as it has been shown to inhibit the growth of several fungal species.
特性
IUPAC Name |
methyl N-[4-[4-(methoxycarbonylamino)-3-methylphenyl]-2-methylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-9-13(5-7-15(11)19-17(21)23-3)14-6-8-16(12(2)10-14)20-18(22)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIIOTCIPVLYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)OC)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)

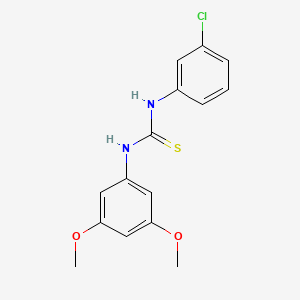
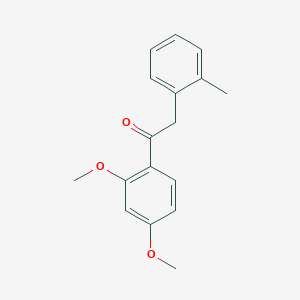

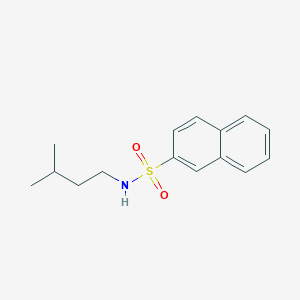


![2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B5860163.png)
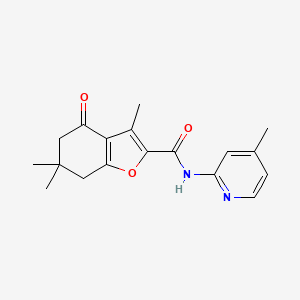
![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)
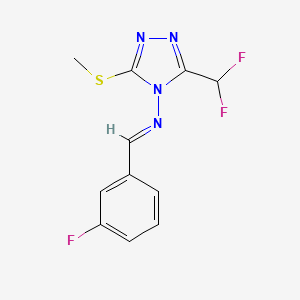
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)